molecular formula C20H19ClN2O3S B11129455 (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11129455
M. Wt: 402.9 g/mol
InChI Key: JREVBGMNOLCWGD-GIJQJNRQSA-N
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Description

(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a morpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 2,6-dimethylmorpholine and thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating and refluxing to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it into a thiazolidine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine: Due to its biological activities, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer activity could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • **(5E)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • **(5E)-5-{[5-(3-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness: The presence of the 3-chlorophenyl group in (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct and valuable compound for research and development.

Properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C20H19ClN2O3S/c1-12-10-23(11-13(2)25-12)20-22-19(24)18(27-20)9-16-6-7-17(26-16)14-4-3-5-15(21)8-14/h3-9,12-13H,10-11H2,1-2H3/b18-9+

InChI Key

JREVBGMNOLCWGD-GIJQJNRQSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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